2-Azido-4-methylbenzonitrile
Description
2-Azido-4-methylbenzonitrile (C₈H₅N₄CH₃) is an aromatic compound featuring an azide (-N₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of a benzonitrile scaffold. This molecule is of interest in organic synthesis and materials science due to the reactivity of the azide group, which enables participation in click chemistry (e.g., Huisgen cycloaddition) and photochemical applications. For example, bromo- or iodo-precursors react with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) under controlled conditions .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-azido-4-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-2-3-7(5-9)8(4-6)11-12-10/h2-4H,1H3 |
InChI Key |
NLDWPRBLCFVZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Azido-4-methylbenzonitrile involves the reaction of 4-methylbenzonitrile with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires stirring at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-methylbenzonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions.
Substitution: Reagents like triphenylphosphine and imidazole can facilitate substitution reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
2-Azido-4-methylbenzonitrile is used in various fields:
Chemistry: As a precursor for synthesizing heterocycles and other complex molecules.
Biology: Utilized in bioorthogonal click chemistry for labeling and imaging biomolecules.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The azide group in 2-Azido-4-methylbenzonitrile is highly reactive and can undergo cycloaddition reactions with alkynes. This reactivity is harnessed in click chemistry, where the compound acts as a bioorthogonal reagent, selectively reacting with target molecules without interfering with biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-azido-4-methylbenzonitrile, we compare it with 2-[4-(azidomethyl)phenyl]benzonitrile , a structurally related compound reported by Peng et al. (2012) . Key differences and similarities are outlined below:
Key Findings:
Structural Complexity : The biphenyl system in 2-[4-(azidomethyl)phenyl]benzonitrile introduces torsional strain (46.41° dihedral angle), absent in this compound’s single-ring structure. This impacts packing efficiency and photophysical properties .
Reactivity : Both compounds exhibit azide-driven reactivity, but the azidomethyl group in the biphenyl derivative may offer enhanced steric hindrance, slowing click reactions compared to the more accessible azide in this compound.
Crystallography : The biphenyl compound’s crystal structure reveals weak C–H···C interactions, whereas this compound’s smaller structure may favor stronger dipole-dipole interactions due to the polar nitrile and azide groups.
Research Implications and Limitations
- Thermal Stability : Azido compounds are generally thermally labile. The methyl group in this compound could stabilize the molecule compared to bulkier analogs, but experimental data are needed.
- Synthetic Challenges : Halogenated precursors for this compound may require regioselective functionalization, unlike the biphenyl analog’s straightforward bromide-azide exchange .
- Literature Gaps : Direct studies on this compound are sparse; most inferences derive from structurally related systems. Further crystallographic and kinetic analyses are warranted.
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